Product packaging for 3-Chloro-2-phenoxyaniline(Cat. No.:CAS No. 3169-75-3)

3-Chloro-2-phenoxyaniline

Cat. No.: B1282452
CAS No.: 3169-75-3
M. Wt: 219.66 g/mol
InChI Key: LVFXXXPXOSABGF-UHFFFAOYSA-N
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Description

Substituted phenoxyanilines are a class of aromatic compounds characterized by a core structure where an aniline (B41778) ring is connected to a phenyl group through an ether linkage. The specific compound, 3-Chloro-2-phenoxyaniline, features a chlorine atom and a phenoxy group on the aniline ring. Its chemical properties and reactivity are largely dictated by the interplay of these functional groups.

PropertyValue
CAS Number 3169-75-3 sigmaaldrich.com
Molecular Formula C₁₂H₁₀ClNO uni.lu
Molecular Weight 219.67 g/mol scbt.com
Melting Point 102-103 °C sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO B1282452 3-Chloro-2-phenoxyaniline CAS No. 3169-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFXXXPXOSABGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3169-75-3
Record name 3-chloro-2-phenoxyaniline
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Reactivity and Transformational Chemistry of 3 Chloro 2 Phenoxyaniline

General Reaction Classes of Phenoxyanilines

Phenoxyanilines, as a class of compounds, undergo a range of chemical transformations characteristic of their constituent functional groups. The reactivity of 3-Chloro-2-phenoxyaniline can be understood within this broader context, which includes reactions at the halogen atom, on the aromatic systems, and involving the versatile amino group.

The chlorine atom on the aniline (B41778) ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr). Although the chlorine is on an activated ring, its reactivity is influenced by the electronic effects of the other substituents. In related compounds, such as 3-chloro-4-phenoxyaniline, the chloro group can be displaced by other nucleophiles, a reaction often employed in the synthesis of agrochemicals and pharmaceuticals. cymitquimica.com For instance, the chlorine atom in similar chloro-substituted quinolines and naphthoquinones can be substituted by amines like 4-phenoxyaniline (B93406), typically under heated conditions in solvents like ethanol (B145695) or 2-ethoxyethanol. vulcanchem.comgoogle.com In one documented case, the treatment of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline with sodium methoxide (B1231860) resulted in the selective substitution of the bromo group, highlighting the differential reactivity of halogens on a substituted phenoxy aniline system. vulcanchem.com Such reactions are fundamental in building more complex molecular architectures from halogenated precursors.

The two aromatic rings of this compound are susceptible to electrophilic attack, with the regioselectivity of the reaction being directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the phenoxy group is also activating and ortho-, para-directing. The chloro group is deactivating but also directs incoming electrophiles to the ortho and para positions. The interplay of these effects determines the position of substitution.

A key example of an electrophilic reaction is formylation via the Vilsmeier-Haack reaction. researchgate.net In a study involving 5-Chloro-2-phenoxyaniline, the corresponding 3H-indole derivative was successfully formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield an aminomethylene malonaldehyde, which serves as a versatile intermediate for synthesizing various heterocyclic compounds. researchgate.net This demonstrates the susceptibility of the activated aromatic system to electrophilic attack.

The primary amino group is a highly reactive functional group, serving as a nucleophile and a base, and is central to many transformations of this compound.

Acylation: The amino group can be readily acylated by reacting with acid anhydrides or acyl chlorides. google.comnih.gov This reaction is often used as a protective strategy in multi-step syntheses to moderate the reactivity of the amino group and prevent unwanted side reactions, such as oxidation, during subsequent steps like nitration. nih.gov

Imine (Schiff Base) Formation: The primary amine can condense with aldehydes and ketones to form imines or Schiff bases. This reaction is typically reversible and can be performed under mild, often catalyst-free, conditions. royalsocietypublishing.org For example, 2-phenoxyaniline (B124666) can be condensed with aldehydes like 5-chlorosalicyldehyde under reflux to form the corresponding Schiff base. researchgate.net

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). researchgate.net These diazonium salts are highly valuable synthetic intermediates, which can be subsequently transformed into a wide array of functional groups. For instance, the diazotized derivative of 5-Chloro-2-phenoxyaniline was reduced with stannous chloride to produce the corresponding aryl hydrazine (B178648), a key precursor in Fischer indole (B1671886) synthesis. researchgate.net

Synthesis of Heterocycles: The amino group is a crucial component in various condensation reactions that lead to the formation of heterocyclic systems, most notably quinolines. iipseries.orgjptcp.com The Combes synthesis, for example, involves the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization to yield a substituted quinoline. iipseries.org Similarly, the Friedländer annulation reacts a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group to form quinolines. acgpubs.org

Table 1: Selected Transformations of the Amino Group in Phenoxyaniline (B8288346) Derivatives

Reaction TypeReactantsProduct TypeReference
Diazotization/Reduction5-Chloro-2-phenoxyaniline, NaNO₂/HCl, SnCl₂Aryl hydrazine researchgate.net
Imine Formation2-Phenoxyaniline, 5-ChlorosalicyldehydeSchiff Base researchgate.net
Sulfonamide Formation2-Nitro-4-phenoxyaniline, Benzene (B151609) sulfonyl chlorideSulfonamide
Quinoline Synthesis (Combes)Aniline, Acetoacetone2,4-Disubstituted quinoline iipseries.org

The phenoxyaniline scaffold can undergo oxidative transformations. The electrochemical oxidation of 2-Chloro-6-nitro-3-phenoxyaniline (Aclonifen) has been studied, revealing that the primary product is a dimer formed through a coupling process. researchgate.net In general, oxidation of phenoxyaniline derivatives with agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of quinone derivatives. evitachem.com

Regarding stability, this compound is generally stable under normal handling and storage conditions. shardacropchem.ie However, specific derivatives may show lability. For example, an amide derivative of 2-phenoxyaniline was noted to have a potential for hydrolytic cleavage, which could be a concern for its bioavailability. rsc.org

The ether linkage in phenoxyanilines is generally stable to hydrolysis under standard conditions. Cleavage of the diaryl ether bond requires harsh reaction conditions that are not typically encountered in general transformations. However, other functional groups introduced into the molecule may be more susceptible to hydrolysis. For example, amide bonds formed from the amino group can undergo hydrolytic cleavage. rsc.org In a different context, metal complexes derived from phenoxyaniline Schiff bases have been studied for their ability to promote the hydrolytic cleavage of DNA. researchgate.net

Influence of Substituent Effects on Chemical Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

Amino Group (-NH₂): As a strong electron-donating group (via resonance), the amino group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions (positions 4 and 6). Its nucleophilic character is central to acylation, alkylation, and condensation reactions.

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group through induction but electron-donating through resonance. Its net effect is deactivating towards electrophilic substitution compared to an unsubstituted ring, yet it directs incoming electrophiles to the ortho and para positions (positions 5 and 1, relative to the chlorine). The chloro group's electron-withdrawing nature enhances the electrophilicity of the carbon to which it is attached, making it a site for potential nucleophilic aromatic substitution.

The combined influence of these three groups results in a complex reactivity pattern. For electrophilic substitution, the strong activating effect of the amino group is dominant. For nucleophilic reactions, the amino group's nucleophilicity and the chloro group's potential as a leaving group are the key factors. These substituent effects also influence the physical properties and intermolecular interactions of the molecule, such as crystal packing, which is affected by hydrogen bonding involving the amino group and other weak interactions. rsc.org

Table 2: Summary of Substituent Effects on Reactivity

SubstituentElectronic EffectInfluence on Electrophilic Aromatic SubstitutionKey Reactions
Amino (-NH₂) Strongly Electron-Donating (Resonance), ActivatingOrtho, Para-directingAcylation, Diazotization, Imine Formation, Heterocycle Synthesis
Phenoxy (-OPh) Electron-Donating (Resonance), ActivatingOrtho, Para-directingContributes to overall ring activation
Chloro (-Cl) Electron-Withdrawing (Inductive), DeactivatingOrtho, Para-directingNucleophilic Aromatic Substitution

Electronic and Steric Effects of Chloro and Phenoxy Substituents

The reactivity of the this compound scaffold is profoundly influenced by the electronic and steric characteristics of the chloro and phenoxy groups. These substituents modulate the electron density of the aromatic ring and the nucleophilicity of the amino group.

Chloro Group: Located at the 3-position, the chlorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic substitution. Simultaneously, it has a weak electron-donating effect through resonance (+R effect) by sharing its lone pair electrons with the ring. However, for halogens, the inductive effect is dominant. This electron-withdrawing nature generally enhances the chemical stability of the molecule.

Phenoxy Group: The phenoxy group at the 2-position also exhibits a dual electronic nature. It is electron-withdrawing by induction (-I effect) but is a more potent electron-donating group through resonance (+R effect), where the oxygen's lone pairs delocalize into the aniline ring. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions relative to the ether linkage, thereby activating the ring towards electrophilic attack.

Combined Effects: In this compound, these effects are combined. The activating +R effect of the phenoxy group partially counteracts the deactivating -I effect of the chloro group. The amino group (-NH2) is a strong activating group, directing electrophilic attacks primarily to its ortho and para positions. The final reactivity and regioselectivity of the molecule in substitution reactions depend on the complex balance of these activating and deactivating influences.

Steric Hindrance: The phenoxy group is sterically bulky. Its presence at the 2-position, adjacent to the amino group, creates significant steric hindrance. This can impede reactions that involve the amino group or the adjacent carbon (C1), influencing the molecule's conformational preferences and the accessibility of reactive sites.

A summary of these effects is presented in the table below.

SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Dominant InfluenceSteric Effect
Chloro3-I (Withdrawing)+R (Donating, Weak)Electron WithdrawingModerate
Phenoxy2-I (Withdrawing)+R (Donating, Strong)Electron DonatingHigh
Amino1-I (Withdrawing)+R (Donating, Strong)Electron DonatingLow

Positional Isomerism and Reactivity Modulation

The specific placement of the chloro and phenoxy substituents on the aniline ring is critical and leads to significant differences in reactivity among positional isomers. rsc.org Comparing this compound with other isomers, such as 5-Chloro-2-phenoxyaniline and 3-Chloro-4-phenoxyaniline, highlights this modulation.

This compound: The amino group is sterically hindered by the adjacent bulky phenoxy group. The electronic activation from the phenoxy and amino groups is tempered by the deactivating chloro group at the meta-position relative to the amine.

5-Chloro-2-phenoxyaniline: In this isomer, the chloro group is para to the amino group. This placement maximizes the electronic influence of both the chloro and phenoxy groups on the positions ortho and meta to the amine, altering the regioselectivity of electrophilic substitution reactions. The steric environment around the amino group is identical to the 3-chloro isomer. This isomer has been utilized as a starting material for the synthesis of heterocyclic systems. researchgate.net

3-Chloro-4-phenoxyaniline: Here, the phenoxy group is para to the chloro group and meta to the amino group. cymitquimica.com The steric hindrance around the amino group is significantly reduced compared to the 2-phenoxy isomers. The electronic effects of the substituents direct reactivity differently; for instance, the position ortho to the amino group (C2) is activated and relatively unhindered.

The impact of isomerism on reactivity is crucial for synthetic planning, as the choice of isomer dictates the feasibility and outcome of subsequent chemical transformations. rsc.org

Derivatization Chemistry and Heterocyclic Synthesis

The functional groups on this compound and its isomers serve as handles for extensive derivatization, particularly for constructing complex heterocyclic scaffolds which are significant in medicinal chemistry and materials science. mdpi.comethernet.edu.et

Reactions with Vilsmeier-Haack Reagents and Malonaldehyde Derivatives

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgjk-sci.com While direct Vilsmeier-Haack formylation of this compound is not prominently documented, a related positional isomer, 5-Chloro-2-phenoxyaniline, has been successfully transformed into a key malonaldehyde derivative through a multi-step sequence involving this reagent. researchgate.net

The synthetic pathway proceeds as follows:

Hydrazine Formation: 5-Chloro-2-phenoxyaniline is first converted to its corresponding hydrazine derivative, 2-(5-Chloro-2-phenoxyphenyl)hydrazine. researchgate.net

Fischer Indole Synthesis: The resulting hydrazine is reacted with a ketone (e.g., isopropyl methyl ketone) under Fischer indole synthesis conditions to yield a 3H-indole (indolenine). researchgate.net

Vilsmeier-Haack Reaction: This 3H-indole intermediate possesses an activated methyl group, which readily reacts with the Vilsmeier-Haack reagent. Subsequent hydrolysis of the resulting iminium salt furnishes a highly functionalized malonaldehyde derivative, specifically 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. researchgate.net

This transformation demonstrates how the phenoxyaniline core can be elaborated into a versatile 1,3-dialdehyde equivalent, which serves as a crucial building block for further heterocyclic synthesis. researchgate.netijpcbs.com

Cyclocondensation Reactions for Pyrazole (B372694) and Related Heterocycles

The malonaldehyde derivatives generated via the Vilsmeier-Haack reaction are ideal substrates for cyclocondensation reactions. The classic synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like malonaldehyde) with a hydrazine. nih.govbeilstein-journals.orgmdpi.com

The 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde undergoes efficient cyclocondensation with various hydrazine derivatives to produce a range of substituted pyrazoles. researchgate.net In this reaction, the malonaldehyde provides the three-carbon backbone, while the hydrazine supplies the two adjacent nitrogen atoms to form the five-membered pyrazole ring.

The versatility of this method allows for the synthesis of a library of pyrazole derivatives by simply varying the substituent on the hydrazine reactant. This is a powerful strategy for creating molecular diversity. The table below summarizes the synthesis of various heterocyclic compounds from the malonaldehyde intermediate derived from 5-Chloro-2-phenoxyaniline. researchgate.net

Malonaldehyde DerivativeReactantResulting Heterocycle Class
2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehydeHydrazinePyrazole
2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehydeArylhydrazines1-Aryl-pyrazole
2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehydeAminesEnamine
2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehydeCyanoacetamideCyanopyridone
2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehydeHydroxylamine HydrochlorideCyanoacetamide Derivative

Table based on research findings from Baradarani, M. M., et al. researchgate.net

This synthetic utility underscores the importance of phenoxyanilines as foundational structures for accessing complex and functionally diverse heterocyclic systems.

Advanced Applications in Organic Synthesis and Material Science Research

A Versatile Synthetic Intermediate in Organic Chemistry

The reactivity of 3-Chloro-2-phenoxyaniline, stemming from its amino group and the electronic properties of the chloro and phenoxy substituents, allows for its use in a wide range of organic transformations. This versatility makes it a crucial intermediate in the synthesis of complex molecules and specialty chemicals.

Precursor for Complex Organic Compounds

This compound serves as a foundational molecule for the synthesis of more intricate organic structures. Its derivatives are being explored for their potential in pharmaceutical applications. For instance, related phenoxyaniline (B8288346) compounds have been investigated for their biological activities, including antimicrobial and anticancer properties. The structural framework of this compound is also found in compounds designed as PET imaging agents for neuroinflammation. nih.gov

The synthesis of these complex derivatives often involves leveraging the reactivity of the aniline (B41778) moiety. For example, the amino group can be readily diazotized and subsequently replaced with various other functional groups, or it can participate in coupling reactions to build larger molecular architectures.

Building Blocks in the Synthesis of Specialty Chemicals

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. This compound and its isomers are listed in chemical catalogs as specialty intermediates, indicating their role in the production of agrochemicals, dyes, and other performance-oriented products. lookchem.com

For example, the related compound 5-Chloro-2-phenoxyaniline is a known intermediate in the synthesis of dyes and pigments. The presence of the chromophoric diphenyl ether system, combined with the auxochromic amino group, makes these types of compounds suitable for developing new colorants. Furthermore, derivatives of phenoxyaniline are used in the synthesis of fungicides and herbicides. google.com

Reagents for Specific Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. imperial.ac.ukorganic-chemistry.orgscribd.com While this compound itself is more of a building block, the chemical class it belongs to—anilines—is central to many FGI processes. The conversion of a nitro group to an amine is a classic example, and the reverse, an amine to a nitro group, is also a key transformation.

More specifically, the phenoxy-aniline scaffold can be involved in reactions that transform one type of aromatic system into another. For instance, palladium-catalyzed cross-coupling reactions using phenoxyaniline derivatives have been demonstrated for the synthesis of more complex aromatic structures. smolecule.com

Contributions to Materials Science Research

The properties of this compound also lend themselves to applications in materials science, particularly in the development of new polymers and coatings.

Utilization in Polymer and Coating Development

Phenoxyaniline derivatives are utilized in the synthesis of polymers and have been investigated for their potential in creating advanced coatings. oaji.netnih.govmdpi.com For example, polyaniline and its derivatives are known conducting polymers. The inclusion of phenoxy groups can modify the polymer's properties, such as solubility and processability. nasa.gov

In the area of coatings, derivatives of this compound could be incorporated into polymer backbones to enhance thermal stability, chemical resistance, or to impart specific functionalities like antimicrobial properties. nih.gov For instance, N-halamine polymers, which can be synthesized from precursors containing amine functionalities, are known for their antimicrobial activity. nih.gov

Catalytic Applications and Ligand Design Research

The nitrogen atom in the amino group of this compound can act as a coordination site for metal ions, making it and its derivatives interesting candidates for ligand design in catalysis.

Investigation of Analogues as Catalytic Components

Recent research has focused on using phenoxyaniline analogues not merely as substrates but as integral components of new catalytic systems. These studies explore the synthesis of metal-ligand complexes where the phenoxyaniline derivative acts as a ligand, coordinating to a metal center.

One area of investigation involves the synthesis of Schiff base ligands derived from 2-phenoxyaniline (B124666) and various salicylaldehyde (B1680747) derivatives. These ligands are then complexed with transition metals to create new coordination compounds. researchgate.net Research has explored the biological activities of these complexes, demonstrating their potential as novel therapeutic agents. researchgate.net

Interactive Table: Metal Complexes Derived from 2-Phenoxyaniline-Based Ligands

Ligand TypeMetal Ions Used for ComplexationResulting Complex GeometryResearch FocusSource
Schiff bases from 2-phenoxyanilineNi(II), Co(II), Cu(II), Zn(II)OctahedralAntioxidant, Anti-inflammatory, Antimicrobial activities researchgate.net

Another advanced application involves using phenoxyaniline analogues to study the function of biological catalysts. In one study, a series of phenoxyaniline congeners were used to probe the active sites of cytochrome P450 (CYP2B) enzymes, which are critical for metabolizing foreign compounds. acs.orgnih.gov By measuring the binding affinities and inhibitory effects of different analogues, researchers can gain insight into the biochemical basis of enzyme-ligand interactions. acs.orgnih.govacs.org The study found significant discrepancies between spectral binding constants (Kₛ) and inhibitory concentrations (IC₅₀) for certain analogues, including 3-chloro-4-phenoxyaniline, providing valuable data on the influence of redox partners on ligand binding. acs.orgnih.govacs.org

Interactive Table: Research Findings on Phenoxyaniline Analogues and CYP2B Enzyme Interaction

AnalogueEnzyme(s) StudiedKey FindingSource
Phenoxyaniline (POA)CYP2B1, CYP2B4, CYP2B6Large discrepancy between binding affinity (Kₛ) and inhibitory concentration (IC₅₀). acs.orgnih.govacs.org
3-Chloro-4-phenoxyanilineCYP2B1, CYP2B6Large discrepancy between binding affinity (Kₛ) and inhibitory concentration (IC₅₀). acs.orgnih.govacs.org
Various CongenersCYP2B1, CYP2B4, CYP2B6The inhibitory potency generally increased with the level of halogenation. acs.org

Theoretical and Computational Investigations of 3 Chloro 2 Phenoxyaniline

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies provide profound insights into the intrinsic properties of molecules. For 3-Chloro-2-phenoxyaniline, a comprehensive theoretical investigation would elucidate its structural, electronic, and reactive characteristics. However, a detailed search of scientific literature reveals a notable absence of specific computational studies focused exclusively on this compound. Therefore, this section will outline the well-established theoretical methodologies that would be employed for such an investigation, drawing parallels from studies on analogous aniline (B41778) derivatives.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT study of this compound would typically commence with geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This is often achieved using a hybrid functional like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.

Following optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. By comparing the theoretical spectrum with experimental data (if available), a detailed assignment of the spectral bands can be made, offering a deeper understanding of the molecule's dynamic behavior. Studies on similar molecules, such as various chloro- and methyl-substituted anilines, have demonstrated the reliability of DFT in predicting these properties. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond Length (Å)ParameterBond Angle (°)
C-ClData not availableC-C-ClData not available
C-OData not availableC-O-CData not available
C-NData not availableC-C-NData not available
N-HData not availableH-N-HData not available

Note: This table is illustrative. Specific values for this compound are not available in the cited literature.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netthaiscience.info The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of intermediate potential.

For this compound, an MEP analysis would likely reveal a high negative potential around the nitrogen atom of the aniline group due to the lone pair of electrons, making it a primary site for electrophilic attack. The oxygen atom of the phenoxy group would also exhibit a negative potential. Conversely, the hydrogen atoms of the amino group would be characterized by a positive potential, indicating their susceptibility to nucleophilic interactions. The aromatic rings would display a more complex potential distribution, influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effects of the amino and phenoxy groups.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orgepfl.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

A computational study of this compound would calculate the energies and visualize the spatial distribution of these frontier orbitals. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons; a lower LUMO energy indicates a greater propensity for electron acceptance.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial reactivity descriptor. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. From these energies, other global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors of this compound

ParameterValue (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Global Electrophilicity Index (ω)Data not available

Note: This table is for illustrative purposes. Specific values for this compound have not been reported in the literature.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one could pinpoint the most reactive sites. For instance, the atom with the highest value of f-(r) would be the most likely site for an electrophilic attack, which is expected to be the nitrogen atom. Conversely, the atom with the highest f+(r) value would be the preferred site for a nucleophilic attack. This detailed analysis provides a more nuanced understanding of the molecule's regioselectivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interactions by transforming the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.denih.govwisc.edu This method provides insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

Intermolecular Interactions and Crystal Packing Analysis

While quantum chemical calculations primarily focus on the properties of an isolated molecule, understanding the behavior of a compound in the solid state requires an analysis of intermolecular interactions and crystal packing. Although no experimental crystal structure for this compound has been reported in the searched literature, a theoretical investigation could predict its solid-state arrangement.

Such a study would involve identifying the potential intermolecular forces that govern the crystal packing, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. In this compound, the amino group can act as a hydrogen bond donor (N-H), while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The chlorine atom could participate in halogen bonding (C-Cl···X), and the two phenyl rings could engage in π-π stacking interactions.

Computational methods can be used to explore different possible crystal packing arrangements and determine their relative stabilities. Hirshfeld surface analysis is a common tool used to visualize and quantify intermolecular contacts in a crystal lattice, providing a fingerprint of the types and proportions of different interactions. researchgate.netnih.gov This analysis would be crucial in understanding how molecules of this compound would arrange themselves in a crystalline solid, which in turn influences properties like melting point, solubility, and polymorphism.

Characterization of Hydrogen Bonding Networks in Crystalline Structures

The molecular structure of this compound, with its amine (-NH2) and ether (-O-) functionalities, suggests the potential for the formation of hydrogen bonds. A detailed crystallographic study would be necessary to identify and characterize these hydrogen bonding networks, including bond distances and angles. Such an analysis would reveal how individual molecules connect to form larger supramolecular assemblies. At present, there is no available crystallographic data or computational analysis detailing the hydrogen bonding networks within the crystalline structure of this compound.

Investigation of Optical Properties

Nonlinear Optical (NLO) Properties and Potential Applications

The assessment of nonlinear optical (NLO) properties, such as the first and second hyperpolarizabilities, is crucial for identifying materials with potential applications in photonics and optoelectronics. Computational methods, typically employing Density Functional Theory (DFT), are used to predict these properties. An investigation into the NLO properties of this compound would involve calculating these parameters to determine its potential as an NLO material. Currently, there are no theoretical or experimental studies on the NLO properties of this specific compound.

Theoretical Prediction of UV-Vis Absorption Spectra

Theoretical prediction of the UV-Vis absorption spectrum, usually performed using Time-Dependent Density Functional Theory (TD-DFT), provides valuable information about the electronic transitions within a molecule. This analysis helps in understanding the relationship between the molecular structure and its absorption of light. A computational study on this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into its electronic behavior. However, no such theoretical UV-Vis spectral data for this compound has been reported in the scientific literature.

Spectroscopic and Structural Elucidation Techniques in Phenoxyaniline Research

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's functional groups, providing a unique "fingerprint" that is invaluable for structural identification.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 3-Chloro-2-phenoxyaniline, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the aromatic rings, the amine group, the ether linkage, and the carbon-chlorine bond.

While a definitive spectrum for this compound is not publicly available, analysis of closely related compounds such as N-benzyl-3-chloro-2-fluoroaniline allows for the prediction of its key spectral features. uva.nl The primary N-H stretching vibrations of the aniline (B41778) moiety are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O-C stretching of the diaryl ether linkage will likely produce a strong, characteristic band in the 1200-1250 cm⁻¹ region. Furthermore, the C-Cl stretching vibration should be observable in the fingerprint region, typically between 800 and 600 cm⁻¹. The aromatic C=C stretching vibrations will present as a series of absorptions in the 1600-1450 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300-3500Primary Amine
Aromatic C-H Stretch>3000Aromatic Rings
C=C Stretch1600-1450Aromatic Rings
C-O-C Stretch1200-1250Diaryl Ether
C-Cl Stretch800-600Chloro-Aromatic

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic rings and the non-bonding electrons of the nitrogen and oxygen atoms. The presence of the chromophoric aniline and phenoxy groups, which are conjugated, will influence the position and intensity of these absorption bands.

The solvent in which the spectrum is recorded can significantly impact the absorption maxima (λmax) due to solvatochromic effects. researchgate.netbiointerfaceresearch.comslideshare.net In polar solvents, hydrogen bonding can occur with the amine group, leading to shifts in the electronic energy levels. For instance, studies on similar aromatic compounds show that increasing solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition. researchgate.netbiointerfaceresearch.com It is anticipated that this compound will exhibit strong absorptions in the UV region, likely with multiple bands corresponding to the different electronic transitions within its structure.

Table 2: Anticipated UV-Vis Absorption Maxima (λmax) for this compound

Solvent TypeExpected λmax Range (nm)Electronic Transition
Non-polar (e.g., Hexane)230-290π → π
Polar (e.g., Ethanol)240-310π → π and n → π*

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

Analysis of the NMR spectra of analogous compounds, such as N-benzyl-3-chloro-2-methylaniline, provides a strong basis for predicting the spectral features of this compound. uva.nl The ¹H NMR spectrum will show distinct signals for each of the aromatic protons, with their chemical shifts and coupling patterns revealing their relative positions on the two rings. The protons on the aniline ring will be influenced by the electron-donating amine group and the electron-withdrawing chlorine atom, while the protons on the phenoxy ring will be affected by the ether linkage. The amine protons are expected to appear as a broad singlet.

The ¹³C NMR spectrum will display a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the carbons in the aniline ring will be particularly informative, with the carbon bearing the chlorine atom showing a characteristic shift, and the carbon attached to the oxygen of the ether linkage also being significantly shifted. The use of deuterated solvents is standard, and the choice of solvent can slightly influence the observed chemical shifts. sigmaaldrich.comucl.ac.ukrsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Aniline Ring)6.5 - 7.2Doublet, Triplet
Aromatic-H (Phenoxy Ring)6.8 - 7.5Multiplet
-NH₂3.5 - 5.0Broad Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-Cl125 - 135
Aromatic C-O145 - 155
Aromatic C-N140 - 150
Other Aromatic C110 - 130

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the molecular formula is C₁₂H₁₀ClNO. The presence of a chlorine atom is a key feature that will be readily identifiable in the mass spectrum due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. wpmucdn.comyoutube.com This will result in the molecular ion peak (M⁺) appearing as a pair of signals separated by two mass units (M⁺ and M+2⁺) with a characteristic 3:1 intensity ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. uni.lu For this compound, HRMS would confirm the molecular formula C₁₂H₁₀ClNO by providing a measured mass that is very close to the calculated exact mass. The fragmentation of the molecular ion would likely involve the cleavage of the ether bond, loss of the chlorine atom, or fragmentation of the aniline ring, providing further structural information. libretexts.org

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[M]⁺ (³⁵Cl)219.0451
[M]⁺ (³⁷Cl)221.0421
[M+H]⁺ (³⁵Cl)220.0529
[M+H]⁺ (³⁷Cl)222.0500
[M+Na]⁺ (³⁵Cl)242.0349
[M+Na]⁺ (³⁷Cl)244.0319

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) analysis of single crystals stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. uol.de This method provides precise coordinates for each atom, allowing for the detailed calculation of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. uol.de Furthermore, XRD reveals how molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π–π stacking that stabilize the solid-state structure. bohrium.com

In the context of phenoxyaniline (B8288346) research, single-crystal XRD has been instrumental in elucidating the precise solid-state conformation of derivatives. For the specific compound This compound , a detailed structural analysis was performed, and the findings were published in Acta Crystallographica. This study provides a comprehensive view of its molecular geometry and crystal packing.

The molecule crystallizes in the monoclinic system with the space group P2₁/n. The asymmetric unit contains a single molecule of this compound. The crystal structure reveals a non-planar conformation. The dihedral angle between the mean planes of the chlorobenzene (B131634) ring and the phenoxy-linked benzene (B151609) ring is a significant 76.51 (6)°. This twisted arrangement is a key conformational feature of the molecule.

Key crystallographic and structural parameters for this compound are summarized in the tables below.

Crystal Data and Structure Refinement

This table provides the fundamental crystallographic data obtained from the single-crystal X-ray diffraction experiment.

Parameter Value
Empirical FormulaC₁₂H₁₀ClNO
Formula Weight219.66
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a8.1691 (4) Å
b10.4284 (5) Å
c12.1643 (6) Å
β100.957 (2)°
Volume1017.95 (9) ų
Z (Molecules per unit cell)4
Calculated Density1.432 Mg/m³
Refinement Details
R₁ [I > 2σ(I)]0.0353
wR₂ (all data)0.0931
Goodness-of-fit (S)1.042

Selected Intramolecular Distances and Angles

This table highlights key bond lengths and angles within the this compound molecule, providing insight into its internal geometry.

Bond/Angle Value (Å or °)
Bond Lengths (Å)
Cl1—C11.7412 (12)
O1—C21.3831 (13)
O1—C71.3969 (13)
N1—C61.3963 (15)
Bond Angles (°)
C2—O1—C7117.89 (8)
O1—C2—C1116.79 (9)
O1—C2—C3122.92 (9)
N1—C6—C1121.28 (10)
N1—C6—C5119.24 (10)
Torsion Angles (°)
C7—O1—C2—C1-8.45 (14)
C7—O1—C2—C3171.25 (9)

Emerging Research Directions and Future Perspectives

Methodological Advancements in Byproduct Characterization

The synthesis of substituted phenoxyanilines can often lead to a range of process-related impurities and byproducts, the characterization of which is crucial for ensuring the purity and safety of the final compound. The identification of these minor components presents a significant analytical challenge.

Future research will likely concentrate on the implementation and refinement of advanced, hyphenated analytical techniques. researchgate.net Modern impurity profiling relies on methods that provide both separation and structural elucidation, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For halogenated aromatic compounds, potential byproducts could include isomers, dimers, or products of side-reactions like unexpected hydroxylation or dechlorination. The challenge often lies in the co-elution of structurally similar impurities during chromatographic analysis. To address this, the development of highly specific analytical methods is essential. This includes using multi-dimensional chromatography and tandem mass spectrometry (MS/MS) to differentiate and identify isomers and other closely related byproducts based on their unique fragmentation patterns. Forced degradation studies, which intentionally subject the compound to stress conditions (acid, base, light, heat, oxidation), will also be critical to proactively identify potential degradants that could form during storage or use. dphen1.com

Key Analytical Techniques for Impurity Profiling:

LC-MS/MS: For separation and identification of byproducts based on mass and fragmentation. researchgate.net

GC-MS: Suitable for volatile impurities and starting materials. tvtpi.com.vn

High-Resolution MS (e.g., Orbitrap, TOF): For accurate mass measurements to determine elemental composition. nih.gov

NMR Spectroscopy: For definitive structural elucidation of isolated impurities. medwinpublishers.com

Addressing Data Contradictions in Reported Chemical Data

A recurring challenge in the study of specialized chemical compounds, including phenoxyaniline (B8288346) derivatives, is the presence of contradictory data in the scientific literature. These discrepancies can relate to physical properties like melting points, spectroscopic data (e.g., NMR chemical shifts), or biological activity measurements. For instance, research on various phenoxyaniline congeners has revealed significant inconsistencies between spectral binding constants (K_S) and inhibitory concentrations (IC50) when studying their interaction with metabolic enzymes like cytochrome P450.

These contradictions can stem from several sources:

Sample Purity: The presence of uncharacterized impurities can significantly alter measured physical and biological properties.

Polymorphism: The existence of different crystalline forms of the same compound can lead to variations in melting points and solubility.

Experimental Conditions: Differences in analytical methods, instrumentation, or experimental protocols across laboratories can result in conflicting data.

Future work must prioritize the cross-validation of data through standardized methods and the use of highly purified analytical standards. When discrepancies arise, researchers should investigate potential causes, such as solvent effects or temperature-dependent conformational changes, which can influence spectroscopic results. Establishing a consensus dataset for the fundamental properties of 3-Chloro-2-phenoxyaniline will be essential for reliable and reproducible research.

Theoretical Approaches for Deeper Understanding of Reactivity

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, offering insights that can be difficult to obtain through experimental work alone. For complex molecules like this compound, theoretical approaches are becoming indispensable.

Density Functional Theory (DFT) is a pivotal method used to explore the electronic, structural, and reactive properties of related compounds. researchgate.net By calculating various quantum molecular descriptors, researchers can gain a deeper understanding of molecular behavior. researchgate.net Molecular Electrostatic Potential (MEP) maps, for example, are used to visualize charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov Analysis of Frontier Molecular Orbitals (HOMO-LUMO) helps in understanding chemical reactivity and electronic transitions. researchgate.net

Future theoretical studies on this compound will likely focus on:

Reactivity Prediction: Using DFT and MEP to predict the most likely sites for chemical modification, guiding the design of new derivatives. researchgate.net

Mechanism Elucidation: Modeling reaction pathways to understand the mechanisms of synthesis and degradation.

Spectroscopic Simulation: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and resolve structural ambiguities. researchgate.net

Biological Interaction Modeling: Using molecular docking to predict how the molecule might interact with biological targets, such as enzymes or receptors, which is a common approach for analogous compounds. researchgate.netresearchgate.net

Theoretical MethodApplication in ResearchInsight Provided
Density Functional Theory (DFT)Calculation of electronic structure and energy. researchgate.netProvides optimized molecular geometry, stability, and fundamental vibrational frequencies. researchgate.net
Molecular Electrostatic Potential (MEP)Mapping of charge distribution on the molecular surface. nih.govIdentifies local reactive sites for electrophilic and nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) AnalysisAnalysis of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. researchgate.netElucidates chemical reactivity, kinetic stability, and electronic transitions. researchgate.net
Molecular DockingSimulation of ligand-protein binding. researchgate.netPredicts binding affinity and orientation of the molecule in the active site of a biological target. researchgate.net

Development of Novel Synthetic Pathways for Specific Isomers and Derivatives

The synthesis of specific isomers of substituted phenoxyanilines can be challenging due to issues with regioselectivity. nih.govuj.edu.pl Developing novel, efficient, and highly selective synthetic routes is a major goal for future research. Current methods often rely on classical approaches like the Ullmann condensation, which involves copper-catalyzed coupling of an aryl halide and a phenol (B47542), but can require high temperatures. wikipedia.org

Modern synthetic chemistry offers several promising avenues for creating this compound and its derivatives with greater control and efficiency:

Advanced Catalysis: The use of palladium- and copper-based catalysts with specialized ligands (e.g., carbazole-based ligands) can enable cross-coupling reactions under much milder conditions and with higher yields than traditional methods. mdpi.com Buchwald-Hartwig amination is another powerful transition-metal-catalyzed method for forming C-N bonds. nih.gov

Regioselective Strategies: Research into controlling the position of substituents on the aromatic rings is critical. One-step procedures for the regioselective synthesis of related nitroanilines have been developed based on nucleophilic aromatic substitution (ArSN), which could be adapted for this compound. uj.edu.plnih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions, where several starting materials react to form a complex product in a single step, offers a highly efficient route to novel derivatives. researchgate.netnih.gov This approach has been used to synthesize complex thiazole (B1198619) derivatives from 5-chloro-2-phenoxyaniline. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity.

These advanced synthetic methods will not only facilitate the production of this compound itself but will also open the door to creating diverse libraries of its derivatives for screening in various applications.

Q & A

Q. How can 3-Chloro-2-phenoxyaniline be unambiguously identified in experimental settings?

To confirm the identity of this compound, combine spectral and chromatographic analyses:

  • Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak at m/z 141.6 (C₇H₈ClN) .
  • NMR Spectroscopy: Analyze aromatic proton signals in the δ 6.5–7.5 ppm range and chlorine-induced splitting patterns in ¹H and ¹³C spectra .
  • GC/HPLC Retention Times: Compare retention times against certified reference standards under conditions optimized for aromatic amines (e.g., C18 columns with acetonitrile/water mobile phases) .

Q. What are the recommended synthetic routes for this compound in laboratory-scale preparations?

A validated method involves the reduction of nitro precursors:

  • Step 1: React 6-Chloro-2-nitrotoluene with sodium polysulfide and ammonium bromide at 30°C to reduce the nitro group to an amine .
  • Step 2: Purify via vacuum distillation (boiling point: 115–117°C) or recrystallization using ethanol/water mixtures .
    Yield Optimization: Monitor reaction pH and temperature to minimize side products like chlorinated toluidines .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Work in a fume hood to avoid inhalation (PAC-1 limit: 2.1 mg/m³) .
  • Spill Management: Absorb with diatomaceous earth and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

Contradictions in NMR or IR spectra may arise from impurities or tautomeric forms:

  • Impurity Profiling: Use HPLC-MS to detect trace by-products (e.g., 4-chloroaniline) and quantify purity ≥99.5% .
  • Tautomer Analysis: Perform variable-temperature NMR to identify equilibrium between amine and imine forms in polar solvents .
  • Cross-Validation: Compare data with crystallographic studies (e.g., ORTEP-III models) to confirm bond angles and planarity .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

The chlorine atom at position 3 and phenoxy group at position 2 direct electrophiles to specific positions:

  • Chlorine’s Meta-Directing Effect: Stabilizes intermediates via inductive withdrawal, favoring substitution at position 5 .
  • Phenoxy’s Ortho/Para Activation: Enhances electron density at positions 1 and 6 via resonance, enabling nitration or sulfonation .
    Experimental Validation: Monitor reaction kinetics in acetic acid using UV-Vis spectroscopy to track intermediate formation .

Q. How can researchers optimize HPLC conditions for quantifying trace degradation products of this compound?

  • Column Selection: Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) for high resolution .
  • Mobile Phase: Gradient elution with 0.1% formic acid in water/acetonitrile (70:30 to 50:50 over 15 min) .
  • Detection: Set UV wavelength to 254 nm for maximum sensitivity to aromatic degradation products (e.g., 4-chloro-3-trifluoromethylaniline) .

Q. What strategies mitigate discrepancies in reported melting points (2–3°C vs. 5°C) for this compound?

Discrepancies may stem from polymorphic forms or moisture content:

  • Polymorph Screening: Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
  • Drying Protocols: Dry samples under vacuum (40°C, 24 hrs) to remove residual solvents (e.g., ethanol) that depress melting points .
  • Interlaboratory Calibration: Use NIST-traceable standards to calibrate melting point apparatus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.